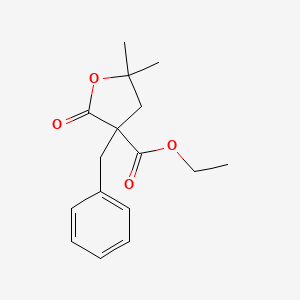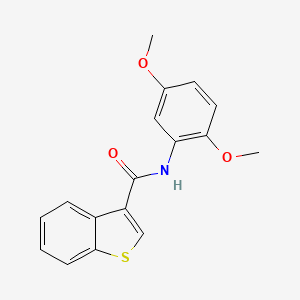![molecular formula C16H26N2O3S B6002631 3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6002631.png)
3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide, also known as MP-10, is a synthetic compound that has been widely studied for its potential use in scientific research. It belongs to the class of piperidine-based compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
Researchers may continue to explore the exact mechanism of action of 3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide to better understand its effects on different biological systems.
4. Safety and toxicity: Researchers may explore the safety and toxicity of this compound to better understand its potential for use in humans.
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research. It has a known mechanism of action and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it can be difficult to obtain pure this compound, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide. Some of these include:
1. Development of new analogs: Researchers may explore the synthesis of new analogs of this compound with different chemical structures to explore their potential for scientific research.
2. Clinical trials: Researchers may conduct clinical trials to explore the potential use of this compound as a treatment for addiction, pain, and depression.
3.
Synthesis Methods
The synthesis of 3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide involves the reaction of 4-methoxyphenethylamine with N,N-dimethyl-piperidin-4-one followed by sulfonation using chlorosulfonic acid. The resulting compound is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on different biological systems, including the central nervous system, cardiovascular system, and immune system. Some of the areas where this compound has been studied include:
1. Addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
2. Pain: this compound has been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a treatment for chronic pain.
3. Depression: this compound has been shown to have antidepressant effects in animal models of depression, suggesting that it may have potential as a treatment for depression.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-17(2)22(19,20)18-12-4-5-15(13-18)7-6-14-8-10-16(21-3)11-9-14/h8-11,15H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHVQUQNFKXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6002557.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6002572.png)
![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)
![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
![3-(4-chlorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002612.png)


![5-[(3,4-difluorophenoxy)methyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6002623.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B6002632.png)
![1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine](/img/structure/B6002639.png)
![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
